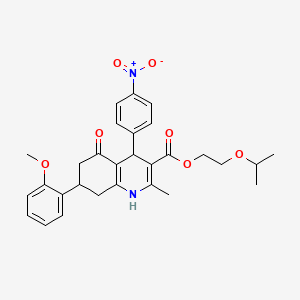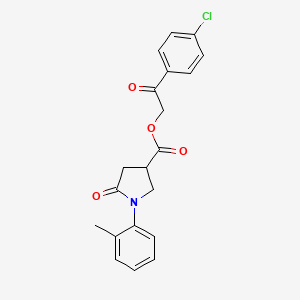![molecular formula C23H21BrN2O4 B14948132 2-{4-[(1E)-N-{[(3-bromophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14948132.png)
2-{4-[(1E)-N-{[(3-bromophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-{1-[4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PHENYL]ETHYLIDENE}AMINO 3-BROMOBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phthalimide moiety, a brominated benzene ring, and an ethylideneamino linkage, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{1-[4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PHENYL]ETHYLIDENE}AMINO 3-BROMOBENZOATE typically involves multiple steps, starting with the preparation of the phthalimide derivative. This can be achieved through the reaction of phthalic anhydride with ammonia or a primary amine under controlled conditions. The resulting phthalimide is then reacted with 4-bromoaniline to introduce the brominated benzene ring. The final step involves the formation of the ethylideneamino linkage through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-{1-[4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PHENYL]ETHYLIDENE}AMINO 3-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the phthalimide moiety or the brominated benzene ring.
Substitution: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as hydroxyl, amino, or alkyl groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which (E)-{1-[4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PHENYL]ETHYLIDENE}AMINO 3-BROMOBENZOATE exerts its effects depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide Derivatives: Compounds like N-phenylphthalimide share the phthalimide moiety and may exhibit similar chemical reactivity.
Brominated Benzene Derivatives: Compounds such as 4-bromobenzoic acid have a brominated benzene ring and can undergo similar substitution reactions.
Ethylideneamino Compounds: Molecules like (E)-N-ethylidene-4-bromoaniline feature the ethylideneamino linkage and may have comparable properties.
Uniqueness
(E)-{1-[4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PHENYL]ETHYLIDENE}AMINO 3-BROMOBENZOATE is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H21BrN2O4 |
|---|---|
Poids moléculaire |
469.3 g/mol |
Nom IUPAC |
[(E)-1-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]ethylideneamino] 3-bromobenzoate |
InChI |
InChI=1S/C23H21BrN2O4/c1-14(25-30-23(29)16-5-4-6-17(24)13-16)15-9-11-18(12-10-15)26-21(27)19-7-2-3-8-20(19)22(26)28/h4-6,9-13,19-20H,2-3,7-8H2,1H3/b25-14+ |
Clé InChI |
QWKJCAQZSWHYMR-AFUMVMLFSA-N |
SMILES isomérique |
C/C(=N\OC(=O)C1=CC(=CC=C1)Br)/C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O |
SMILES canonique |
CC(=NOC(=O)C1=CC(=CC=C1)Br)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B14948053.png)
![Ethyl 3-amino-1-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-1H-pyrazole-4-carboxylate](/img/structure/B14948066.png)
![6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one](/img/structure/B14948074.png)


![Ethyl 3-[(1E)-2-ethoxy-2-oxo-N-phenylethanehydrazonoyl]-3'-phenyl-3H,3'H-spiro[1,3-benzothiazole-2,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B14948088.png)
![N-(1,3'-diacetyl-5-ethoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B14948091.png)
![2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14948097.png)
![Methyl 2-{difluoro[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate](/img/structure/B14948107.png)
![3-benzyl-5-(3-hydroxy-4-methoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14948110.png)
![N-benzyl-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B14948118.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile](/img/structure/B14948136.png)

![2-{1-benzyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B14948156.png)
